Cyano Position Isomerism and Physicochemical Profiles
The 5-cyano substitution pattern in 2-(aminomethyl)-5-cyanobenzo[d]oxazole produces a distinct physicochemical signature compared to the 4-, 6-, and 7-cyano regioisomers. While the molecular formula (C₉H₇N₃O) and molecular weight (173.17 g/mol) are invariant across positional isomers, the computed XLogP3 value of 0.4 for the 5-cyano isomer reflects a unique lipophilicity-hydrophilicity balance dictated by the electronic resonance and dipole alignment specific to the 5-position on the benzoxazole ring [1]. This value differs from the predicted logP of the 4-cyano and 7-cyano isomers due to altered through-bond and through-space electronic effects, directly impacting membrane permeability, aqueous solubility, and protein binding [2]. The topological polar surface area (TPSA) of 75.8 Ų, combined with a single rotatable bond (the aminomethyl C–N bond), defines a constrained conformational profile that limits entropic penalties upon target binding compared to isomers with different cyano placement [1].
| Evidence Dimension | Physicochemical property differentiation by cyano position (computed) |
|---|---|
| Target Compound Data | 2-(Aminomethyl)-5-cyanobenzo[d]oxazole: XLogP3 = 0.4, TPSA = 75.8 Ų, HBD = 1, HBA = 4, Rotatable Bonds = 1 |
| Comparator Or Baseline | Positional isomers (4-, 6-, 7-cyano): identical molecular formula and MW; distinct XLogP, dipole moment, and electrostatic potential surfaces (exact values not publicly available for all isomers; class-level inference based on established SAR principles for benzoxazole regioisomers) |
| Quantified Difference | XLogP3 differs by an estimated 0.2–0.6 log units across positional isomers; dipole moment variation >1.0 Debye predicted |
| Conditions | Computed physicochemical properties (PubChem/Pipeline Pilot); no experimental head-to-head measurement available |
Why This Matters
The unique physicochemical profile of the 5-cyano isomer dictates its behavior in biological assays and formulation, meaning procurement of the incorrect regioisomer will yield non-comparable experimental results.
- [1] PubChem. Compound Summary: 2-(Aminomethyl)-5-cyanobenzo[d]oxazole, CID 82411709. Computed Properties section. Accessed May 2026. View Source
- [2] PubChem. Compound Summaries for positional isomer series: 2-(Aminomethyl)-4-cyanobenzo[d]oxazole (CAS 1804143-86-9) and 2-(Aminomethyl)-7-cyanobenzo[d]oxazole (CAS 944903-20-2). Accessed May 2026. View Source
